molecular formula C10H15N3O B14355965 N-(2-Phenylpropan-2-yl)hydrazinecarboxamide CAS No. 96319-45-8

N-(2-Phenylpropan-2-yl)hydrazinecarboxamide

Katalognummer: B14355965
CAS-Nummer: 96319-45-8
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: IZLKCEYGIQFHRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Phenylpropan-2-yl)hydrazinecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a phenylpropan-2-yl moiety, which imparts specific chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylpropan-2-yl)hydrazinecarboxamide typically involves the reaction of 2-phenylpropan-2-amine with hydrazinecarboxamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Phenylpropan-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(2-Phenylpropan-2-yl)hydrazinecarboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-Phenylpropan-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(2-Phenylpropan-2-yl)hydrazinecarboxamide include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

96319-45-8

Molekularformel

C10H15N3O

Molekulargewicht

193.25 g/mol

IUPAC-Name

1-amino-3-(2-phenylpropan-2-yl)urea

InChI

InChI=1S/C10H15N3O/c1-10(2,12-9(14)13-11)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H2,12,13,14)

InChI-Schlüssel

IZLKCEYGIQFHRK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1)NC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.